molecular formula C17H20N2O3 B1391236 N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide CAS No. 1020055-15-5

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide

Cat. No. B1391236
CAS RN: 1020055-15-5
M. Wt: 300.35 g/mol
InChI Key: SJMRJWAUNHWQAM-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide (NAM-P-2PB) is an organic compound that has been studied for its potential applications in scientific research. NAM-P-2PB is a phenoxyalkanamide that is produced by the condensation of 5-amino-2-methoxyphenol and 2-phenoxybutanoyl chloride. It has a molecular weight of 342.43 g/mol and a melting point of 145-150 °C. NAM-P-2PB has a variety of potential applications in the field of scientific research, including its use as a substrate for enzyme-catalyzed reactions, a ligand for binding proteins, and an inhibitor of certain enzymes.

Scientific Research Applications

Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, including derivatives similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide, has shown potential in producing lipoxygenase inhibitors. These compounds may have biological activities due to their structural properties (Aziz‐ur‐Rehman et al., 2016).

Anticonvulsant and Pain-Attenuating Properties

Research on primary amino acid derivatives related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide indicates their potential use in anticonvulsant treatments and pain attenuation. These compounds have been studied for their effects on neuropathic pain and seizure models (King et al., 2011).

Potential as Radioligand for GABA Receptor

Synthesis studies have been conducted on compounds structurally similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide for use as potential radioligands for the GABA receptor in the brain. This research is significant for understanding brain receptor dynamics (Vos & Slegers, 1994).

Tubulin-Targeting Antitumor Agents

Studies have explored the use of compounds related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide as tubulin-targeting antitumor agents. These agents have demonstrated potent antiproliferative effects in breast cancer cells and interact with the colchicine-binding site on β-tubulin (Greene et al., 2016).

Photodynamic Therapy for Cancer

New derivatives containing structures similar to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide have been synthesized for potential use in photodynamic therapy for cancer treatment. These compounds have shown high singlet oxygen quantum yield and are suitable for Type II mechanisms in treating cancer (Pişkin et al., 2020).

Alzheimer's Disease Research

Research using selective serotonin 1A (5-HT(1A)) molecular imaging probes, structurally akin to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide, has been conducted to quantify receptor densities in the brains of Alzheimer's disease patients. This has implications for understanding the neurological changes in Alzheimer's disease (Kepe et al., 2006).

Metabolic Studies

Studies on the metabolism of environmental pollutants have been conducted using compounds related to N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide. These studies provide insights into the metabolic pathways and potential detoxication mechanisms in carcinogenic processes (Naiman et al., 2010).

Antiproliferative Agents Development

Research has been done on analogs of N-(5-Amino-2-methoxyphenyl)-2-phenoxybutanamide to develop new antiproliferative agents. These agents have shown significant activity against various cancer cell lines, offering potential therapeutic avenues in oncology (Ahsan et al., 2018).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-phenoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-15(22-13-7-5-4-6-8-13)17(20)19-14-11-12(18)9-10-16(14)21-2/h4-11,15H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMRJWAUNHWQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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